molecular formula C23H29N5O B4517886 3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

Cat. No.: B4517886
M. Wt: 391.5 g/mol
InChI Key: OUCDUCMLSFUMJU-UHFFFAOYSA-N
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Description

3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazole derivatives

Scientific Research Applications

3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the morpholinopropyl and propyl groups. The final step involves the addition of the cyanide group. Common reagents used in these reactions include various amines, aldehydes, and cyanide sources. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in new functionalized compounds.

Mechanism of Action

The mechanism of action of 3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopropyl)-3-methylimidazolium bromide
  • 4-(3-Aminopropyl)morpholine
  • 3-Methyl-1-((3-morpholinopropyl)amino)-2-pentylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Uniqueness

3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-1-(3-morpholin-4-ylpropylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-3-7-18-17(2)19(16-24)23-26-20-8-4-5-9-21(20)28(23)22(18)25-10-6-11-27-12-14-29-15-13-27/h4-5,8-9,25H,3,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCDUCMLSFUMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Reactant of Route 3
3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Reactant of Route 5
3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
3-METHYL-1-[(3-MORPHOLINOPROPYL)AMINO]-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

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